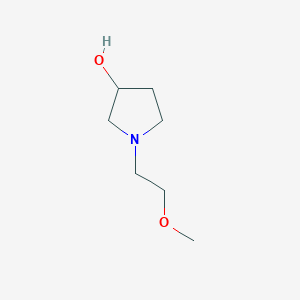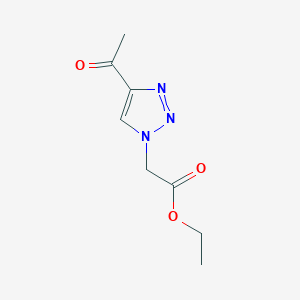
1-(2-甲氧基乙基)吡咯烷-3-醇
描述
1-(2-Methoxyethyl)pyrrolidin-3-ol is a compound that is used in organic synthesis . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of 1-(2-Methoxyethyl)pyrrolidin-3-ol is C7H15NO2 . Its InChI code is 1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)pyrrolidin-3-ol is a clear colorless to pale yellow liquid . Its molecular weight is 145.2 .科学研究应用
合成与催化
- 1-(2-甲氧基乙基)吡咯烷-3-醇已被用于合成各种生物活性分子。例如,通过不对称1,3-偶极环加成反应合成了其衍生物(3R,4R)-4-(羟甲基)吡咯烷-3-醇,对合成生物活性化合物(Kotian et al., 2005)有用。
- 它还在有机催化中发挥作用。例如,一种衍生物被用作不对称迈克尔加成的有效催化剂,表明其在增强反应选择性(Cui Yan-fang, 2008)方面的实用性。
药物研究
- 在药物研究中,1-(2-甲氧基乙基)吡咯烷-3-醇的衍生物已被研究其潜在的抗炎和镇痛特性。一些化合物显示出有希望的结果,与现有药物相比减少了溃疡原发效应(Ikuta et al., 1987)。
- 其衍生物也已被测试其抗心律失常和降压效果,表明在心血管疗法中的潜在用途(Malawska et al., 2002)。
分子研究和材料科学
- 该化合物的衍生物已被研究其结构和构象特性,例如在合成4-羟基-5-(4-甲氧基苯基)吡咯烷-2-酮中。这些研究对于理解分子相互作用和稳定性(Mohammat et al., 2008)至关重要。
- 此外,1-(2-甲氧基乙基)吡咯烷-3-醇的衍生物已被纳入寡脱氧核苷酸中,用于研究DNA双链稳定性和结构,表明其在分子生物学和遗传学中的应用(Filichev & Pedersen, 2003)。
化学合成和工业应用
- 它已被用于合成具有潜在应用于染料或农药等各种工业的新型吡咯烷-2-酮和吡咯烷衍生物(Żmigrodzka等人,2022)。
- 该化合物的衍生物在合成具有改进生物活性的新药分子方面也具有重要意义,突显了其在创造新型药物(Rubtsova et al., 2020)中的作用。
环境可持续性
- 其衍生物已以环境可持续的方式合成,例如在水性超声波中使用,展示了其在绿色化学中的作用(Franco et al., 2012)。
安全和危害
The safety information for 1-(2-Methoxyethyl)pyrrolidin-3-ol indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCISEVTZIPVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)pyrrolidin-3-ol | |
CAS RN |
1275134-54-7 | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)







